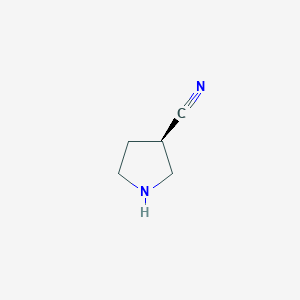

(R)-pyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

(3R)-pyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATJETPTDKFEEF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of (R)-Pyrrolidine-3-Carbonitrile and Structural Analogs in Medicinal Chemistry

[1][2][3]

Executive Summary: The Scaffold Advantage

(R)-Pyrrolidine-3-carbonitrile (CAS: 132622-66-3) represents a high-value chiral building block in modern drug discovery.[1][2] Unlike its 2-carbonitrile counterpart—ubiquitous in "gliptin" class DPP-4 inhibitors (e.g., Vildagliptin)—the 3-carbonitrile isomer offers a distinct vector for chemical space exploration.[1][2] Its strategic value lies in the nitrile group's versatility : it can serve as a metabolic "soft spot" blocker, a hydrogen bond acceptor (pKa ~ -10), or a precursor to bioisosteres like tetrazoles and oxadiazoles.

This guide details the structural activity relationships (SAR), synthetic pathways, and experimental handling of this core and its analogs, specifically targeting researchers in kinase inhibition (JAK1/2) and metabolic disorder therapeutics.

Structural Activity Relationship (SAR) & Analog Design

The pyrrolidine ring is a "privileged scaffold" due to its ability to orient functional groups in precise 3D vectors. Modifying the (R)-pyrrolidine-3-carbonitrile core involves three primary axes: Stereochemistry , Ring Modulation , and Electronic Tuning .[1][2]

Positional Isomerism & The "Nitrile Effect"

The position of the nitrile group dictates the mechanism of action.

-

2-Carbonitrile (Proline-derived): Often acts as an electrophilic "warhead," forming reversible covalent bonds with active site serine residues (e.g., DPP-4 inhibitors).[1][2]

-

3-Carbonitrile (Beta-proline derived): typically functions as a non-covalent binding element or an electronic modulator.[1][2] It lowers the pKa of the pyrrolidine nitrogen less drastically than the 2-position, maintaining basicity for salt bridge interactions.

Structural Analogs Comparison

The following table contrasts the core scaffold with key structural analogs used to optimize pharmacokinetic (PK) profiles.

| Analog Class | Compound Structure | Key Property Modification | Primary Application |

| Core | (R)-Pyrrolidine-3-carbonitrile | Balanced lipophilicity/polarity; defined vector.[1][2] | Kinase inhibitors, GPCR ligands. |

| Enantiomer | (S)-Pyrrolidine-3-carbonitrile | Inverted vector; probes stereoselectivity.[1][2] | Chiral resolution, inactive controls. |

| Fluorinated | 4,4-Difluoro-(R)-pyrrolidine-3-carbonitrile | Increased metabolic stability; reduced pKa of amine.[1][2] | Blocking CYP450 oxidation sites.[2] |

| Ring Contraction | Azetidine-3-carbonitrile | Reduced steric bulk; higher ring strain.[1][2] | Fragment-based drug discovery (FBDD).[1][2] |

| Ring Expansion | Piperidine-4-carbonitrile | Increased flexibility; different exit vector.[1][2] | Tofacitinib analogs (JAK inhibition).[2] |

| Functional | (R)-3-(Cyanoacetyl)aminopyrrolidine | Nitrile moved to side-chain (Warhead).[1][2] | Covalent JAK1 inhibitors (e.g., Upadacitinib analogs). |

SAR Decision Logic (Visualized)

The following diagram illustrates the decision-making process when selecting between the 3-carbonitrile scaffold and its analogs based on assay feedback.

Caption: Decision tree for optimizing pyrrolidine scaffolds using nitrile placement and ring modification.

Synthetic Methodologies

Synthesis of the (R)-3-isomer is more challenging than the natural proline-derived 2-isomer.[1][2] Two robust pathways are recommended: Nucleophilic Displacement (Inversion) and Chiral Pool Synthesis (Aspartic Acid) .[2]

Pathway A: Displacement with Inversion (Preferred)

This method converts commercially available (S)-N-Boc-3-pyrrolidinol into the (R)-nitrile via a mesylate intermediate.[1][2] The inversion of configuration (Walden inversion) at the C3 center is the critical step.

Reaction Scheme (Logic):

-

Activation: Alcohol → Mesylate (Ms) or Tosylate (Ts).[2]

-

Displacement: S_N2 reaction with Cyanide (NaCN/KCN) in DMSO. (Inversion occurs here: S → R) .

-

Deprotection: Acidic cleavage of Boc.[2]

Pathway B: Dehydration of Primary Amides

Starting from (R)-N-Boc-pyrrolidine-3-carboxylic acid (derived from asparagine/aspartic acid), the carboxylic acid is converted to a primary amide, then dehydrated to the nitrile.[1][2] This retains the (R) stereochemistry.[2][3][4]

Caption: Dual synthetic pathways for accessing the (R)-pyrrolidine-3-carbonitrile scaffold.

Experimental Protocols

Protocol 1: Synthesis via S_N2 Displacement (Inversion)

Target: (R)-N-Boc-pyrrolidine-3-carbonitrile from (S)-N-Boc-3-pyrrolidinol.[1][2]

Safety Note: Cyanide salts are lethal.[2] Work in a well-ventilated fume hood with a cyanide antidote kit available.[1][2] Treat all aqueous waste with bleach (sodium hypochlorite) to quench cyanide before disposal.[2]

-

Mesylation:

-

Dissolve (S)-N-Boc-3-pyrrolidinol (10.0 g, 53.4 mmol) in dry DCM (100 mL) and cool to 0°C.

-

Add Triethylamine (11.2 mL, 80 mmol) followed by dropwise addition of Methanesulfonyl chloride (4.6 mL, 58.7 mmol).

-

Stir at 0°C for 1 h, then warm to RT for 2 h.

-

Wash with water, brine, dry over MgSO4, and concentrate to yield the crude mesylate (quant.).

-

-

Cyanation (The Critical Step):

-

Dissolve the crude mesylate in anhydrous DMSO (80 mL).

-

Add Sodium Cyanide (NaCN) (3.9 g, 80 mmol). Caution: Toxic.

-

Heat the mixture to 60–70°C for 12–16 hours under Nitrogen. (Higher temps may cause elimination to the alkene).

-

Workup: Cool to RT. Pour into a mixture of ice/water and Ethyl Acetate. Extract 3x with EtOAc.[2] Wash organic layer with water (5x) to remove DMSO.[2]

-

Dry (Na2SO4) and concentrate.[2] Purify via flash chromatography (Hexane/EtOAc) to obtain (R)-N-Boc-pyrrolidine-3-carbonitrile as a pale oil.

-

Protocol 2: Deprotection to Hydrochloride Salt[1]

-

Dissolve the N-Boc intermediate (2.0 g) in 1,4-Dioxane (10 mL).

-

Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

-

Stir at RT for 3 hours. A white precipitate should form.[2]

-

Add Et2O (50 mL) to fully precipitate the salt.[2]

-

Filter under Nitrogen (hygroscopic solid), wash with Et2O, and dry under vacuum.

Case Study: JAK Inhibitor Design

While Ruxolitinib utilizes a pyrazole-cyclopentyl scaffold, recent research into JAK1 selective inhibitors has utilized the aminopyrrolidine scaffold.

-

Compound: (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile.[1][2][5]

-

Mechanism: The pyrrolidine ring acts as a spacer, positioning the side-chain nitrile to interact with the ATP binding pocket or specific cysteine residues (Cys909 in JAK1) for covalent inhibition.

-

Role of (R)-Configuration: The (R)-enantiomer often exhibits superior selectivity profiles compared to the (S)-enantiomer or racemate, minimizing off-target binding to JAK2 (which is linked to anemia side effects).[1][2]

References

-

Syrigou, M., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology. Link (Generalized reference for scaffold utility).[2]

-

Kim, B. M., et al. (2018). "Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor." Bioorganic & Medicinal Chemistry. Link

-

Smith, A. B., et al. (2013).[6] "Carboxylic acid (bio)isosteres in drug design." ChemMedChem. Link (Context for nitrile as isostere).[2]

-

Sigma-Aldrich. "(R)-3-Pyrrolidinol hydrochloride Product Sheet." Link (Precursor sourcing).

-

Chem-Impex. "(R)-Pyrrolidine-3-carbonitrile hydrochloride Product Data." Link (Commercial availability verification).

Sources

- 1. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 2. (3R)-3-(3-Hydroxycyclopentyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile | C17H18N6O | CID 73425520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

(R)-pyrrolidine-3-carbonitrile: A Comprehensive Technical Guide to a Privileged Chiral Building Block in Modern Drug Discovery

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for constructing complex molecular architectures with precise three-dimensional orientations necessary for selective biological activity. Among these, the pyrrolidine scaffold is a recurring and highly valued motif, found in a multitude of natural products and FDA-approved therapeutics.[1][2][3] This technical guide provides an in-depth exploration of (R)-pyrrolidine-3-carbonitrile, a versatile and strategic chiral intermediate. We will dissect its synthesis, explore its chemical reactivity, and showcase its application in the synthesis of high-value pharmaceutical agents, thereby offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most prevalent structural motifs in U.S. FDA-approved pharmaceuticals.[1] Its significance stems from several key attributes:

-

Structural Rigidity and Conformational Control: The non-planar, puckered nature of the pyrrolidine ring allows for the introduction of substituents with well-defined spatial vectors. This controlled orientation is critical for optimizing interactions with the chiral binding pockets of biological targets like enzymes and receptors.[2]

-

Improved Physicochemical Properties: The presence of the nitrogen atom often enhances aqueous solubility and provides a handle for salt formation, which can improve a drug candidate's pharmacokinetic profile.

-

Synthetic Tractability: The pyrrolidine core can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies.

(R)-pyrrolidine-3-carbonitrile, with its defined stereocenter at the C3 position and a versatile nitrile functional group, is an exemplary building block that embodies these advantages. The nitrile can be transformed into a variety of other functional groups, such as amines and carboxylic acids, making it a linchpin for accessing a diverse range of 3-substituted pyrrolidine derivatives.

Enantioselective Synthesis of (R)-pyrrolidine-3-carbonitrile

The reliable and scalable synthesis of enantiopure building blocks is a cornerstone of process chemistry. Several strategies exist for preparing chiral pyrrolidines, including catalytic asymmetric methods which are often preferred for their efficiency and atom economy.[4][5][6]

One effective approach involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. This methodology allows for the direct construction of the pyrrolidine ring with excellent stereocontrol.[6] Another robust strategy is the enantioselective Michael addition, which can establish the crucial C3 stereocenter early in the synthetic sequence.[7][8]

The synthesis of 3-substituted pyrrolidines is crucial for developing compounds like serotonin-norepinephrine reuptake inhibitors (SNRIs), where this core structure is essential.[9][10]

Illustrative Synthetic Workflow: Conceptual Overview

The following diagram outlines a conceptual workflow for the synthesis of a chiral pyrrolidine core, highlighting the key strategic steps often employed in asymmetric synthesis.

Caption: Conceptual workflow for asymmetric synthesis of a chiral pyrrolidine.

Physicochemical Properties and Safe Handling

Accurate knowledge of a building block's properties is essential for its effective use in synthesis and for ensuring laboratory safety.

Table 1: Physicochemical Properties of (R)-pyrrolidine-3-carbonitrile and its Hydrochloride Salt

| Property | (R)-pyrrolidine-3-carbonitrile | (R)-pyrrolidine-3-carbonitrile HCl | Reference(s) |

| CAS Number | N/A (Free Base) | 1153950-54-9 | [11][12] |

| Molecular Formula | C₅H₈N₂ | C₅H₉ClN₂ | [11] |

| Molecular Weight | 96.13 g/mol | 132.59 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid (typical for free pyrrolidines) | Solid | [13] |

| Purity | ≥97% (Typical) | ≥97% (Typical) | [11] |

| Storage | 4°C, sealed storage, away from moisture | Room temperature, sealed in dry conditions | [11][12] |

Safety and Handling Protocol

As a responsible scientist, adherence to safety protocols is non-negotiable. (R)-pyrrolidine-3-carbonitrile and its derivatives should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[14] For solid forms, a dust mask (type N95 or equivalent) is recommended to avoid inhalation.[15]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or dust.[15]

-

Spill Management: In case of a spill, prevent entry into waterways.[16] Absorb liquid spills with inert material (e.g., sand, vermiculite). For solid spills, sweep up carefully to avoid creating dust and place in a suitable, closed container for disposal.[15][16]

-

Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service, following all local and national regulations.[15]

The Synthetic Versatility of (R)-pyrrolidine-3-carbonitrile

The true power of (R)-pyrrolidine-3-carbonitrile as a building block lies in the reactivity of its dual functional groups: the secondary amine and the nitrile. The amine allows for the introduction of various substituents, while the nitrile serves as a precursor to other critical functionalities.

Key Chemical Transformations

-

N-Protection/Functionalization: The secondary amine is nucleophilic and is typically protected (e.g., as a Boc carbamate) to prevent unwanted side reactions during subsequent transformations. This step also allows for the introduction of specific N-substituents that may be integral to the final target molecule's structure.

-

Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation is synthetically valuable as it converts the building block into a chiral 3-(aminomethyl)pyrrolidine, a common diamine scaffold in medicinal chemistry.

-

Hydrolysis of the Nitrile: Hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid, (R)-pyrrolidine-3-carboxylic acid (also known as (R)-β-proline).[17][18] This derivative is itself a valuable building block for peptide synthesis and as an organocatalyst.[19]

Diagram of Key Reaction Pathways

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. An enantioselective approach to 3-substituted pyrrolidines: Asymmetric synthesis for pyrrolidine core of serotonin norepinephrine reuptake inhibitors (SNRIs) | Scilit [scilit.com]

- 11. chemscene.com [chemscene.com]

- 12. 1153950-54-9|(R)-Pyrrolidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 13. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

- 16. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

A Technical Guide to the Discovery of Pyrrolidine Alkaloids in Nature: From Biosynthesis to Bioactivity

Abstract

Pyrrolidine and its bicyclic counterpart, pyrrolizidine, form the structural core of a vast and diverse class of alkaloids with profound significance in both toxicology and pharmacology. These nitrogen-containing heterocyclic compounds, produced by an estimated 3-6% of the world's flowering plants and various microorganisms, serve as a rich repository for novel drug discovery.[1][2][3] This guide provides an in-depth exploration of the discovery of pyrrolidine alkaloids in nature, designed for researchers, scientists, and drug development professionals. We will traverse the entire discovery pipeline, from their natural distribution and complex biosynthetic origins to the modern experimental workflows for their extraction, isolation, and structural elucidation. By synthesizing technical protocols with mechanistic insights, this document aims to equip scientists with the foundational knowledge and practical methodologies required to navigate the challenges and capitalize on the opportunities presented by this fascinating class of natural products.

Introduction: The Dichotomy of Pyrrolidine Alkaloids

The pyrrolidine ring is a fundamental scaffold in numerous natural products, particularly in alkaloids isolated from plants and microorganisms.[4] A significant subclass, the pyrrolizidine alkaloids (PAs), are characterized by a bicyclic structure composed of two fused five-membered rings with a nitrogen atom at the bridgehead.[1] Historically, PAs gained notoriety for their potent hepatotoxicity, genotoxicity, and carcinogenicity in both livestock and humans, often through the contamination of grain, honey, milk, and herbal medicines.[1][2][3][5] However, this toxicity belies a wealth of pharmacological potential. The same chemical reactivity that underlies their toxicity also gives rise to a spectrum of promising biological activities, including antimicrobial, antiviral, antineoplastic, and acetylcholinesterase inhibitory effects.[2][6][7] This dual nature makes the study of pyrrolidine alkaloids a compelling field, demanding rigorous analytical techniques to ensure food safety while simultaneously offering a treasure trove of chemical diversity for drug development. This guide embraces this dichotomy, presenting a comprehensive framework for the discovery and characterization of these potent natural molecules.

Natural Distribution and Structural Diversity

Pyrrolidine alkaloids are not randomly distributed in nature but are predominantly found in specific plant families and, to a lesser extent, in microbial genera. Over 660 distinct PAs have been identified in more than 6,000 plant species.[2][8]

2.1. Botanical Sources The primary plant families known for producing PAs are:

-

Asteraceae (Daisy family): Particularly in the tribes Senecioneae and Eupatorieae.[2][9]

-

Boraginaceae (Borage family): Found in almost all genera.[2][9][10]

-

Fabaceae (Legume family): Mainly within the genus Crotalaria.[2][11]

-

Orchidaceae (Orchid family): Several genera are known PA producers.[1][2]

2.2. Microbial Sources While less common than in plants, pyrrolidine alkaloids are also synthesized by microorganisms, offering unique structural variations.[7]

-

Fungi: Genera such as Penicillium produce pyrrolidine derivatives with a range of bioactivities.[12]

-

Bacteria: Streptomyces species are known to synthesize PAs like clazamycins and bohemamines, which exhibit antibiotic and antitumoral properties.[7]

2.3. Structural Classification The immense structural diversity of PAs arises from the combination of a "necine base" (the pyrrolizidine core) esterified with one or more "necic acids."[1] They are broadly classified based on the structure of the necine base and the esterification pattern.

| Alkaloid Class | Structural Features | Primary Natural Sources (Examples) | Representative Alkaloids |

| Senecionine-type | 12-membered macrocyclic diesters of retronecine. | Asteraceae (e.g., Senecio) | Senecionine, Retrorsine, Seneciphylline[13] |

| Lycopsamine-type | Monoesters or open-chain diesters of retronecine or heliotridine. | Boraginaceae (e.g., Symphytum) | Lycopsamine, Intermedine, Echimidine[13] |

| Monocrotaline-type | 11-membered macrocyclic diesters of retronecine. | Fabaceae (e.g., Crotalaria) | Monocrotaline[1][3] |

| Phalaenopsine-type | Esters with aromatic necic acids. | Orchidaceae, Convolvulaceae | Phalaenopsine[1][3] |

| Otonecine-type | Necine base with a methylated nitrogen, preventing N-oxide formation. | Asteraceae (e.g., Senecio) | Senkirkine |

The Biosynthetic Blueprint

Understanding the biosynthesis of pyrrolidine alkaloids is crucial for comprehending their structural diversity and for potential bioengineering applications. The pathway begins with common amino acid precursors and proceeds through a series of enzymatic steps to form the characteristic necine base, which is then esterified.

The core pathway involves the conversion of the polyamines putrescine and spermidine, derived from arginine, into homospermidine.[2] This is the first committed step, catalyzed by the enzyme homospermidine synthase (HSS) .[1][2][14] The subsequent cyclization and modification steps lead to the formation of the necine base, retronecine, which serves as the precursor for a majority of PAs.[2]

Caption: Core biosynthetic pathway of pyrrolizidine alkaloids.

Experimental Workflow: From Plant to Pure Compound

The discovery of novel pyrrolidine alkaloids hinges on a robust and systematic workflow for their extraction, isolation, and purification. The physicochemical properties of alkaloids—namely their basic nitrogen atom—are exploited at each step.

Caption: General workflow for pyrrolidine alkaloid extraction.

Detailed Experimental Protocol: Extraction and Isolation

This protocol provides a self-validating methodology for the efficient extraction and purification of PAs from dried plant material.

Objective: To obtain a purified alkaloid fraction suitable for chromatographic separation and analysis.

Materials:

-

Dried, powdered plant material (e.g., Senecio vulgaris).[15]

-

Extraction Solvent: 85% Ethanol or Methanol containing 0.5% v/v Hydrochloric Acid (HCl) or Tartaric Acid.

-

Dichloromethane (DCM) or Chloroform.

-

2M Hydrochloric Acid (HCl).

-

Concentrated Ammonium Hydroxide (NH₄OH).

-

Anhydrous Sodium Sulfate (Na₂SO₄).

-

Solid-Phase Extraction (SPE) Cartridges: Strong Cation Exchange (SCX).

Procedure:

-

Extraction:

-

Macerate 100g of powdered plant material in 1L of acidified ethanol for 24 hours at room temperature, with occasional stirring.[16]

-

Causality: The acidic solvent protonates the alkaloid's nitrogen atom (R₃N → R₃NH⁺), converting them into salts. This dramatically increases their solubility in polar solvents like ethanol and water, ensuring efficient extraction from the plant matrix.[16]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[15]

-

-

Acid-Base Liquid-Liquid Partitioning (Defatting):

-

Redissolve the crude extract in 200 mL of 2M HCl.

-

Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL portions of DCM. Discard the organic (DCM) layers.

-

Causality: In the acidic aqueous phase, the alkaloids exist as water-soluble salts. Non-polar compounds like fats, chlorophyll, and waxes are uncharged and will partition into the immiscible organic solvent (DCM). This step is critical for removing lipophilic interferences.

-

-

Alkaloid Recovery:

-

Cool the remaining aqueous layer in an ice bath and carefully basify it to pH 9-10 by the dropwise addition of concentrated NH₄OH.

-

Causality: Basification deprotonates the alkaloid salts (R₃NH⁺ → R₃N), converting them back to their neutral, "free-base" form. This makes them significantly less soluble in water and highly soluble in organic solvents.

-

Immediately extract the basified aqueous solution three times with 100 mL portions of DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude alkaloid fraction.

-

-

Solid-Phase Extraction (SPE) Cleanup (Self-Validating):

-

Condition an SCX cartridge by washing with methanol followed by dilute acid.

-

Dissolve the crude alkaloid fraction in a minimal amount of dilute acid and load it onto the SCX cartridge.

-

Wash the cartridge with water, then methanol, to remove any remaining neutral or weakly basic impurities.

-

Elute the PAs from the cartridge using a solution of 5% NH₄OH in methanol.

-

Trustworthiness: The SCX stationary phase contains strong acid groups (e.g., -SO₃⁻) that ionically bind the protonated alkaloids. Neutral compounds are washed away. Only a strong base can deprotonate the alkaloids and release them, ensuring a highly selective purification of the basic compounds.

-

Evaporate the eluate to obtain a purified alkaloid fraction, ready for HPLC or spectroscopic analysis.

-

Structural Elucidation: Decoding the Molecules

Once a pure compound is isolated, its chemical structure must be determined. This is achieved primarily through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

5.1. Mass Spectrometry (MS) MS provides the molecular weight of the compound and crucial fragmentation data that acts as a structural fingerprint. High-resolution MS (HRMS) yields the exact molecular formula.

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. It allows for the separation of complex mixtures and provides fragmentation data for each component.[16]

-

Data Interpretation: The fragmentation patterns are highly characteristic of the necine base. For instance, retronecine-type PAs often show characteristic fragment ions at m/z 120 and 138, which correspond to the core pyrrolizidine ring system after the loss of the necic acids.[16]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the definitive connectivity and stereochemistry of the molecule.

-

Techniques:

-

¹H NMR: Reveals the number and environment of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, mapping out which protons are coupled to each other and which protons are attached to which carbons. This allows for the complete assembly of the necine base and necic acid structures.

-

-

Causality in Analysis: The chemical shifts of specific protons, particularly those on the pyrrolizidine ring (e.g., H-7, H-9), are diagnostic for the type of necine base and the location of the ester linkages. Combining 1D and 2D NMR data allows for the unambiguous assignment of the entire molecular structure.[17]

Pharmacological Activity and Drug Development Potential

While their toxicity is a significant concern, many pyrrolidine alkaloids exhibit potent and therapeutically relevant biological activities. The pyrrolidine scaffold itself is a privileged structure in drug discovery, known for its ability to adopt specific conformations that facilitate binding to biological targets.[4]

| Alkaloid/Class | Reported Pharmacological Activity | Mechanism/Target (if known) | Potential Therapeutic Area |

| Anisomycin | Antibiotic, Antifungal, Antineoplastic[6] | Inhibits protein synthesis by blocking peptide bond formation.[6] | Infectious Disease, Oncology |

| Lasiocarpine | Antimicrobial[2] | Attacks bacterial cell membranes.[2] | Infectious Disease |

| Various PAs | Acetylcholinesterase (AChE) Inhibition[7][13] | Binds to and inhibits the AChE enzyme.[13] | Neurodegenerative Diseases (e.g., Alzheimer's) |

| Polyhydroxylated Pyrrolidines | α-Glucosidase Inhibition[4] | Inhibits enzymes involved in carbohydrate metabolism. | Diabetes, Metabolic Disorders |

Mechanism of Toxicity: The notorious hepatotoxicity of many PAs is a pro-drug phenomenon. In the liver, cytochrome P450 enzymes metabolize the unsaturated necine base into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[13] These intermediates are powerful alkylating agents that covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenesis.[1][9]

Conclusion and Future Perspectives

The discovery of pyrrolidine alkaloids in nature is a journey that begins in the field and culminates in advanced spectroscopic analysis and bioactivity screening. These compounds represent a classic example of the fine line between poison and medicine. For researchers in natural products and drug development, the path forward is twofold. Firstly, there is a continuing need for robust analytical methods to detect and quantify toxic PAs in the food chain to protect public health. Secondly, the immense structural diversity of PAs remains a largely untapped resource for novel therapeutic agents. Future research will likely focus on exploring underexplored ecological niches (e.g., marine-derived fungi, bacterial symbionts) for new scaffolds and employing synthetic chemistry to modify natural PAs, aiming to eliminate toxicity while enhancing therapeutic efficacy. The insights and methodologies presented in this guide provide a solid foundation for scientists to engage in this exciting and impactful field.

References

-

El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. MDPI. [Link]

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. [Link]

-

Fan, F. K., Zhang, W. T., Edjah, P. P., Tang, Q. Q., & Liu, Y. Z. (2025). Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake. Marine Drugs. [Link]

-

EIT Food. (2020). Pyrrolizidine Alkaloids: How to Best Ensure the Lowest Level During Food Production. EIT Food. [Link]

-

Andriantsiferana, R., et al. (2025). Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar. ResearchGate. [Link]

-

Popham, S. (2024). The Truth About Pyrrolizidine Alkaloids. YouTube. [Link]

-

Lu, X., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. DigitalCommons@PCOM. [Link]

-

Salehi, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

-

Gottschalk, C., et al. (2019). Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study. PubMed. [Link]

-

Al-Snafi, A. E. (2016). Extraction, isolation and characterization of Pyrrolizidine Alkaloids present in Senecio vulgaris Linn grown in Iraq. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Wikipedia contributors. (2023). Pyrrolizidine alkaloid. Wikipedia. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. [Link]

-

Al-Taher, F. M., & El-Shazly, A. M. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

-

Kellerman, T.S. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria. [Link]

-

Wróbel, M., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. [Link]

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. [Link]

-

Martins, C., et al. (2023). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. PMC. [Link]

-

da Silva, A. C., et al. (2013). Structural elucidation and NMR assignments of a new pyrrolizidine alkaloid from Crotalaria vitellina Ker Gawl. ResearchGate. [Link]

-

Bipfubusa, B., et al. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC. [Link]

-

BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Bundesinstitut für Risikobewertung. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Bedewitz, M. A., et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. PMC. [Link]

-

Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. PNAS. [Link]

Sources

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Publishers Panel [herbapolonica.pl]

- 15. phytojournal.com [phytojournal.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Pyrrolidine ring conformation and its influence on bioactivity

Topic: Pyrrolidine Ring Conformation and Its Influence on Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as the core scaffold for proline, nicotine, and blockbuster drugs like Captopril and Saxagliptin. However, treating the pyrrolidine ring as a static, flat pentagon is a critical error in drug design. In reality, the ring exists in a dynamic equilibrium of puckered conformations driven by pseudorotation.

This guide explores the structural physics of pyrrolidine puckering, the stereoelectronic tools available to "lock" these conformations, and the thermodynamic principles—specifically entropy-enthalpy compensation—that translate conformational control into nanomolar binding affinity.

The Physics of Pyrrolidine Conformation

Unlike the rigid chair conformation of cyclohexane, the five-membered pyrrolidine ring possesses a unique flexibility described by pseudorotation . The ring relieves torsional strain by deviating from planarity, undulating through a cycle of envelope (E) and twist (T) forms.

The Pseudorotation Cycle

The conformation is defined by two parameters:

-

Phase Angle of Pseudorotation (

): Describes where the ring is in the puckering cycle (0° to 360°). -

Puckering Amplitude (

or

The two most energetically accessible minima are often referred to as North (N) and South (S) conformations, analogous to the sugar puckers in DNA:

-

North (N-Type):

(C4-exo / C3-endo). The C4 carbon is flapped "up" relative to the plane. -

South (S-Type):

(C4-endo / C3-exo). The C4 carbon is flapped "down".

Visualization: The Pseudorotation Landscape

Caption: The pseudorotation cycle showing the low-energy North and South puckers. Substituents can bias the equilibrium toward one specific pucker, effectively 'locking' the ring.

The Toolkit: Controlling Conformation

To design high-affinity ligands, medicinal chemists must restrict the pyrrolidine ring to the bioactive conformation before binding occurs. This is achieved through stereoelectronic and steric effects.

The Fluorine Gauche Effect (Stereoelectronic)

Fluorine is the premier tool for conformational biasing. The gauche effect dictates that the C–F bond and the vicinal C–N bond prefer a gauche (synclinal) orientation rather than anti. This maximizes the hyperconjugative overlap between the

- -Fluoroproline (trans-4-F): The gauche effect forces the ring into the C4-exo (North) conformation.

- -Fluoroproline (cis-4-F): The gauche effect forces the ring into the C4-endo (South) conformation.

Steric Locking

Bulky substituents (e.g., tert-butyl) dominate over electronic effects. They prefer the pseudoequatorial position to minimize 1,3-diaxial interactions.

-

Trans-4-tert-butyl: Forces the ring into C4-endo (placing the t-Bu group equatorial).

-

Note: This is often the opposite pucker to the fluorine analogue, allowing chemists to probe whether electronic or steric demands are driving binding.

Fused Ring Systems

Fusing a cyclopropyl ring to the pyrrolidine (e.g., 4,5-methanopyrrolidine) creates a rigid bicyclic system. This physically prevents pseudorotation, locking the nitrogen lone pair and the C-substituents in a fixed vector.

Impact on Bioactivity: Thermodynamics & Case Studies

Why does locking conformation matter? It comes down to Entropy-Enthalpy Compensation .

When a flexible ligand binds to a protein, it must "freeze" into a single bioactive conformation. This loss of freedom incurs a massive entropic penalty (

-

Flexible Ligand: High entropic penalty

Lower Affinity. -

Pre-organized (Locked) Ligand: Entropic penalty already paid during synthesis

Higher Affinity.

Case Study: Saxagliptin (DPP-4 Inhibitor)

Saxagliptin is a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4) used for type 2 diabetes.[1][2]

-

Structure: Contains a cis-4,5-methanopyrrolidine fused ring bearing a nitrile group.

-

Mechanism: The nitrile forms a reversible covalent bond with the catalytic Ser630 of DPP-4.[3]

-

Conformational Role: The cyclopropyl fusion locks the pyrrolidine ring. This pre-organization ensures the nitrile "warhead" is perfectly positioned to attack Ser630 without requiring the protein to induce a conformational change. This minimizes the entropic cost of binding, contributing to its picomolar affinity.

Mechanism of Action Diagram

Caption: Pre-organizing the pyrrolidine ring reduces the entropic cost of binding, directly translating intrinsic enthalpy into higher free energy of binding (

Experimental Protocol: NMR Conformational Analysis

To validate your design, you must determine the solution-state pucker. X-ray crystallography only shows the solid-state conformation (which may be packed-induced). NMR is the gold standard for solution dynamics.

Methodology: Coupling Analysis

The vicinal proton-proton coupling constants (

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of compound in deuterated solvent (CDCl3 or D2O). Avoid viscous solvents like DMSO if possible to maintain sharp lines.

-

Acquisition: Acquire a high-resolution 1H NMR spectrum (minimum 500 MHz).

-

Decoupling (Crucial): Pyrrolidine protons often appear as complex multiplets due to extensive coupling.

-

Technique: Use 1D-TOCSY or PSYCHE (Pure Shift Yielded by Chirp Excitation) pure-shift experiments to collapse multiplets into singlets or simplified doublets.

-

Alternative: Perform selective homonuclear decoupling to isolate specific

values.

-

-

Measurement: Extract the

and -

Calculation:

-

Input

values into the PSEUROT program or solve the Altona-Haasnoot equation. -

Key Indicator: A large

(~8-10 Hz) typically indicates a pseudo-diaxial relationship, helping identify the pucker.

-

Strategic Design Rules for Medicinal Chemists

When optimizing a pyrrolidine-based lead:

-

The "Fluorine Scan": Synthesize both the cis-4-F and trans-4-F analogues early. If one enantiomer shows a >10x potency boost, the binding pocket likely demands a specific ring pucker (N vs S).

-

Solubility vs. Affinity: Adding a polar group (OH, F) at C4 improves solubility but will bias conformation. Ensure the bias matches the bioactive conformation.

-

The "Methyl Walk": A methyl group at C3 or C5 can lock the N-C bond rotamer (cis/trans amide) via steric clash with the carbonyl oxygen. This is distinct from ring puckering but equally critical for proline-mimetics.

-

Don't Trust Docking Blindly: Standard docking software often treats rings as rigid or samples them poorly. Manually generate N-pucker and S-pucker conformers and dock them separately.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Frontiers in Chemistry. (2023). Overview of pyrrolidine drugs and SAR.

-

Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science. (2009). Crystal structure analysis of Saxagliptin binding.

-

Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications. (2018). Detailed analysis of fluorine gauche effects.

-

Locked Conformations for Proline Pyrrolidine Ring. Journal of Organic Chemistry. (2005). Comparison of steric (t-Butyl) vs electronic (F) locking.

-

Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition. Biophysical Reviews. (2013). Thermodynamic principles of pre-organization.

Sources

Methodological & Application

Application of (R)-pyrrolidine-3-carbonitrile in ghrelin receptor agonists

Application Note: Strategic Utilization of (R)-Pyrrolidine-3-Carbonitrile in the Synthesis of High-Affinity Ghrelin Receptor (GHS-R1a) Agonists

Executive Summary

The development of orally active, non-peptide agonists for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) —commonly known as the ghrelin receptor—is a critical frontier in treating cancer cachexia, sarcopenia, and gastroparesis. While endogenous ghrelin is a 28-amino acid peptide with poor pharmacokinetic stability, small-molecule peptidomimetics offer a viable therapeutic alternative.

This guide details the application of (R)-pyrrolidine-3-carbonitrile (CAS: 1153950-54-9) as a high-value chiral scaffold. Unlike achiral building blocks, this specific enantiomer provides a rigid, stereochemically defined core that mimics the β-turn secondary structure of the ghrelin peptide, essential for binding the transmembrane pocket of GHS-R1a. This note covers the synthetic conversion of the nitrile "warhead" into bioactive amides, structure-activity relationship (SAR) logic, and validation protocols using calcium mobilization assays.

Scientific Rationale & Mechanism

The Chiral Pyrrolidine Scaffold

The GHS-R1a binding pocket is deep and requires ligands to adopt a specific spatial orientation to trigger the conformational change associated with G

-

Stereochemical Anchor: The (R)-configuration at the C3 position directs substituents away from the steric bulk of the receptor walls, preventing "clashes" that reduce affinity.

-

Synthetic Divergence Point: The nitrile group (-CN) is a versatile masked functionality. It can be:

-

Hydrolyzed to the carboxylic acid (for amide coupling to "right-hand side" aryl/heteroaryl groups).

-

Reduced to the primary amine (for reverse-amide linkages).

-

Retained as a dipole-interacting group in specific sub-series.

-

Signaling Pathway Activation

Upon binding a pyrrolidine-based agonist, GHS-R1a activates the Phospholipase C (PLC) pathway. This results in the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG), triggering the release of intracellular calcium (

Figure 1: Signal transduction pathway activated by pyrrolidine-based GHS-R1a agonists.

Chemical Synthesis Application

The primary application of (R)-pyrrolidine-3-carbonitrile in this context is its conversion to (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid , a key intermediate for coupling with amines (e.g., substituted piperidines or benzylamines) to form the final agonist.

Synthesis Workflow

The nitrile group is robust but requires careful hydrolysis to avoid racemization of the C3 center.

Figure 2: Synthetic route converting the nitrile precursor to the active pharmaceutical ingredient (API).

Detailed Protocol: Hydrolysis & Coupling

Objective: To convert the nitrile to a carboxylic acid without racemization.

Reagents:

-

(R)-Pyrrolidine-3-carbonitrile HCl[1]

-

Di-tert-butyl dicarbonate (

) -

Sodium Hydroxide (NaOH), 2M aqueous

-

Hydrogen Peroxide (

), 30% -

HATU (Coupling reagent)

Step-by-Step Methodology:

-

N-Protection (Boc-Strategy):

-

Dissolve 10 mmol of (R)-pyrrolidine-3-carbonitrile HCl in DCM (50 mL).

-

Add 22 mmol Triethylamine (TEA) followed by 11 mmol

at 0°C. -

Stir at RT for 4 hours. Wash with 1M HCl and Brine. Concentrate to yield N-Boc-(R)-pyrrolidine-3-carbonitrile.

-

Checkpoint: Verify purity via TLC (Hexane:EtOAc 3:1).

-

-

Controlled Hydrolysis (The "Soft" Approach):

-

Dissolve the N-Boc intermediate in Ethanol (20 mL).

-

Add 2M NaOH (10 mL) and

(30%, 5 mL) dropwise at 0°C. -

Critical: Heat to exactly 50°C for 2 hours. Higher temperatures (>70°C) risk racemization of the alpha-chiral center.

-

Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.

-

Result: (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

-

-

Agonist Assembly (Amide Coupling):

-

Combine the carboxylic acid (1 eq) with the target amine (e.g., 4-phenylpiperidine derivative) (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 12 hours.

-

Deprotect the Boc group (TFA/DCM) if necessary for further elaboration or final salt formation.

-

Validation Protocols (Self-Validating Systems)

To ensure the synthesized compound is a true agonist and not an antagonist or inverse agonist, functional validation is required.

Protocol A: FLIPR Calcium Mobilization Assay

Purpose: Quantify agonist potency (

Materials:

-

HEK293 cells stably expressing human GHS-R1a.

-

FLIPR Calcium 6 Assay Kit (Molecular Devices).

-

Probenecid (to inhibit anion transport).

-

Positive Control: Ghrelin (human) or Anamorelin.

Procedure:

-

Seeding: Plate HEK293-GHS-R1a cells (15,000/well) in 384-well black-wall plates. Incubate overnight.

-

Dye Loading: Add Calcium 6 dye loading buffer containing 2.5 mM Probenecid. Incubate for 2 hours at 37°C.

-

Compound Preparation: Prepare a 10-point serial dilution of the synthesized pyrrolidine agonist in HBSS buffer (Range: 1 nM to 10 µM).

-

Measurement: Transfer plate to FLIPR Tetra. Add compounds online.

-

Data Analysis: Record fluorescence intensity (RFU) over 120 seconds. Normalize response to % of Ghrelin

.

Interpretation Table:

| Parameter | Target Value | Interpretation |

|---|

|

Protocol B: Chiral Purity Check (HPLC)

Purpose: Verify the (R)-enantiomer was maintained.

-

Column: Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 254 nm.

-

Requirement: ee > 98%.

References

-

AstraZeneca R&D. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry.[2]

-

Pfizer Inc. (2014). Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist. ACS Medicinal Chemistry Letters.

-

University of Bologna. (2025). Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry.[2]

-

Tocris Bioscience. PF 05190457 Product Information and Biological Activity.

-

BenchChem. Application of (R)-Pyrrolidine-3-carboxylic Acid in Bioactive Molecule Synthesis.

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

High-Fidelity Synthesis of Chiral Pyrrolidines via Organocatalytic Michael Cascades

Executive Summary & Strategic Importance

The pyrrolidine motif is a structural cornerstone in medicinal chemistry, serving as the pharmacophore in blockbuster therapeutics such as Atorvastatin (Lipitor), Lisinopril , and Ramipril . Historically, the synthesis of chiral pyrrolidines relied on chiral pool manipulation or metal-catalyzed [3+2] cycloadditions. However, the advent of organocatalysis —specifically the use of secondary amine catalysts—has revolutionized this field, offering a metal-free, environmentally benign, and highly stereocontrolled alternative.[1]

This Application Note details the Organocatalytic Michael Addition-Reductive Cyclization Cascade . Unlike traditional methods, this protocol utilizes a Jørgensen-Hayashi catalyst (diarylprolinol silyl ether) to induce high enantioselectivity (>99% ee) and diastereoselectivity (>20:1 dr) in the formation of the carbon backbone, followed by a reductive cyclization to close the ring.

Key Advantages of This Protocol

-

Metal-Free: Eliminates trace metal contamination in pharmaceutical intermediates.

-

Operational Simplicity: Performed under ambient atmosphere (though inert conditions are recommended for reproducibility).

-

Scalability: Robust on multigram scales with minimal erosion of stereochemistry.

-

Versatility: Accesses 3,4-disubstituted pyrrolidines, a difficult substitution pattern to achieve via other means.

Mechanistic Foundation

The success of this reaction hinges on LUMO-lowering iminium activation or HOMO-raising enamine activation . For the synthesis of pyrrolidines via nitroolefins and aldehydes, the reaction proceeds via an Enamine Catalytic Cycle .

The Catalytic Cycle

-

Condensation: The secondary amine catalyst condenses with the aldehyde to form an enamine.

-

Stereocontrol: The bulky silyl ether group on the pyrrolidine ring shields one face of the enamine, forcing the nitroolefin to attack from the exposed face.

-

C-C Bond Formation: The enamine (nucleophile) attacks the nitroolefin (electrophile) in a Michael addition.

-

Hydrolysis: Water hydrolyzes the resulting iminium intermediate, releasing the

-nitroaldehyde product and regenerating the catalyst. -

Cyclization (Post-Catalysis): The nitro group is reduced to an amine, which spontaneously condenses with the pendant aldehyde to form a cyclic imine, followed by reduction to the pyrrolidine.

Caption: The Enamine Catalytic Cycle. The bulky aryl groups on the catalyst dictate the stereochemical outcome by steric shielding.

Experimental Protocol

Materials & Reagents[2][3][4]

-

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst). Note: The TMS ether is standard, but TES or TBDPS analogs are more stable if hydrolysis is slow.

-

Substrate A: Aliphatic aldehyde (e.g., Butanal, 3-Phenylpropanal).

-

Substrate B: Nitroolefin (e.g., trans-β-Nitrostyrene).[2]

-

Solvent: Toluene (preferred for high ee) or DCM (higher solubility).

-

Additives: Benzoic acid (10-20 mol%) to accelerate hydrolysis.

-

Reductant: H₂ (balloon) and Pd/C (10% wt).

Step-by-Step Methodology

Stage 1: Asymmetric Michael Addition

-

Setup: To a flame-dried 20 mL vial equipped with a magnetic stir bar, add the Nitroolefin (1.0 mmol, 1.0 equiv).

-

Catalyst Addition: Add the Jørgensen-Hayashi Catalyst (0.1 mmol, 10 mol%) and Benzoic Acid (0.1 mmol, 10 mol%).

-

Solvent: Dissolve in Toluene (2.0 mL, 0.5 M concentration).

-

Initiation: Add the Aldehyde (2.0 mmol, 2.0 equiv) in one portion.

-

Critical: Aldehydes are used in excess to drive equilibrium and account for self-aldol side reactions.

-

-

Reaction: Stir at room temperature (20–25°C). Monitor by TLC (usually 4–12 hours).

-

Checkpoint: The reaction is complete when the nitroolefin spot disappears. The product (

-nitroaldehyde) may be unstable on silica; minimize exposure.

-

Stage 2: One-Pot Reductive Cyclization

Rationale: Isolating the

-

Dilution: Dilute the reaction mixture with Methanol (5 mL).

-

Reduction Setup: Carefully add Pd/C (10% wt) (50 mg). Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the vial with H₂ gas (balloon pressure) and stir vigorously for 12–24 hours.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash with MeOH.

-

Purification: Concentrate the filtrate. Purify the crude residue via flash column chromatography (DCM/MeOH 95:5) to yield the chiral pyrrolidine.[1]

Optimization & Troubleshooting

Solvent & Additive Effects

The choice of solvent profoundly impacts the enantiomeric excess (ee) and reaction rate.

| Solvent | Additive | Time (h) | Yield (%) | ee (%) | Notes |

| Toluene | None | 24 | 85 | 99 | Best for ee; slower kinetics. |

| DCM | None | 12 | 90 | 94 | Faster; slight erosion of ee. |

| Toluene | PhCOOH (10%) | 8 | 92 | 98 | Recommended. Acid aids turnover. |

| Ethanol | None | 6 | 95 | 60 | Protic solvents disrupt H-bonding network. |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Product inhibition or catalyst deactivation.

-

Fix: Add 10-20 mol% Benzoic acid or p-Nitrophenol. This promotes the hydrolysis of the intermediate iminium species, regenerating the active catalyst.

-

-

Issue: Low ee.

-

Cause: Temperature too high or water contamination.

-

Fix: Cool reaction to 0°C or -20°C. Ensure reagents are dry. Switch from DCM to Toluene.

-

-

Issue: Diastereomer Scrambling.

-

Cause: Epimerization of the

-position of the aldehyde product. -

Fix: Do not store the intermediate nitroaldehyde. Proceed immediately to the reduction step.

-

Workflow Visualization

Caption: Operational workflow for the one-pot synthesis of chiral pyrrolidines.

References

-

Jørgensen, K. A., et al. (2005).[3] Organocatalytic Asymmetric Synthesis of Functionalized Pyrrolidines. Angewandte Chemie International Edition .

-

Hayashi, Y., et al. (2005).[1] High Enantioselectivity in the Michael Reaction of Aldehydes and Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether. Angewandte Chemie .

-

Enders, D., et al. (2006). Asymmetric Organocatalytic Domino Reactions. Nature .[6]

-

List, B. (2007). Introduction: Organocatalysis. Chemical Reviews .

-

Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Org. Synth. 2017, 94, 66-76 . Link

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-Boc Protection of (R)-Pyrrolidine-3-Carbonitrile

Abstract & Application Scope

(R)-1-N-Boc-3-cyanopyrrolidine is a critical chiral building block in the synthesis of DPP-4 inhibitors (e.g., Alogliptin) and other pyrrolidine-based pharmaceutical agents. This protocol details the chemoselective protection of the secondary amine in (R)-pyrrolidine-3-carbonitrile (typically supplied as the hydrochloride salt) using di-tert-butyl dicarbonate (

The method prioritizes enantiomeric retention, operational safety (controlling

Chemical Mechanism & Rationale

The reaction proceeds via a nucleophilic attack of the secondary amine on the carbonyl center of

Key Mechanistic Considerations:

-

Base Role: The starting material is commonly the HCl salt. A base (Triethylamine or DIPEA) is strictly required to liberate the free amine nucleophile.

-

Thermodynamics: The reaction is exothermic. The generation of gaseous

provides a significant entropic driving force, pushing the equilibrium toward the product. -

Stereochemistry: The reaction conditions are mild (0°C to RT), preserving the stereocenter at the C3 position.

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway from salt neutralization to carbamate formation and decarboxylation.

Material Specifications & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Grade/Notes |

| (R)-Pyrrolidine-3-carbonitrile HCl | 132.59 | 1.0 | Substrate | >97% ee; Hygroscopic |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 - 1.2 | Reagent | Melt at 23°C if solid |

| Triethylamine ( | 101.19 | 2.5 - 3.0 | Base | Dry; Dispense in fume hood |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | ACS Grade; Anhydrous preferred |

| Citric Acid (aq) | 192.12 | Wash | Workup | 10% w/v solution |

Standard Operating Procedure (SOP)

Phase 1: Preparation & Neutralization

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Connect to an inert gas line (

or Ar) if anhydrous conditions are desired (optional but recommended). -

Solvation: Charge the RBF with (R)-pyrrolidine-3-carbonitrile HCl (10.0 mmol) and DCM (50 mL, 5 vol). The salt will likely form a suspension.

-

Neutralization: Cool the suspension to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (25.0 mmol, 2.5 eq) dropwise over 10 minutes.

-

Observation: The suspension may clarify or change texture as the free amine is liberated and

forms.

-

Phase 2: Reaction[4]

-

Reagent Addition: Dissolve

(11.0 mmol, 1.1 eq) in a minimal amount of DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C.-

Critical Safety Note:Gas Evolution (

) will occur.[3] Ensure the system is vented (e.g., via a needle in the septum or an oil bubbler). Do not seal the vessel tightly.

-

-

Incubation: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 3–5 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

-

Stain: Use Ninhydrin (stains free amine red/purple; product does not stain) or Iodine (stains Boc group brown).

-

Target: Complete disappearance of the baseline amine spot.

-

Phase 3: Workup & Isolation

-

Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

-

Acid Wash (Critical): Wash the organic phase with 10% Citric Acid (2 x 30 mL).

-

Rationale: Citric acid removes unreacted amine starting material and the triethylamine base. It is mild enough not to cleave the Boc group (unlike strong HCl).

-

-

Neutralization Wash: Wash with Saturated

(2 x 30 mL) to remove acidic impurities and citric acid residues. -

Brine Wash: Wash with Saturated NaCl (1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at 35–40°C.

-

Product State: The product is typically a colorless to pale yellow oil that may solidify upon standing or cooling.

-

Process Control & Troubleshooting

Analytical Validation

-

1H NMR (CDCl3, 400 MHz):

- 1.45 ppm (s, 9H): Characteristic t-Butyl singlet.

-

3.4–3.7 ppm (m, 4H): Pyrrolidine ring protons (

-

Absence: No broad singlet > 8.0 ppm (indicates removal of ammonium salts).

-

Chiral HPLC: Required if racemization is suspected (rare under these conditions).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure >2.0 eq of Base is used. Check pH of aqueous layer during workup (should be basic initially). |

| Product is Oily/Impure | Excess | Treat crude oil with N,N-dimethylethylenediamine (0.5 eq) for 30 min, then repeat acid wash. This converts |

| Boc Cleavage | Workup too acidic or prolonged heat. | Use Citric Acid instead of HCl. Keep Rotovap bath <40°C. |

Green Chemistry Alternative (Aqueous)

For large-scale applications where chlorinated solvents (DCM) are restricted, a biphasic system is recommended.

Figure 2: Aqueous Workflow

Caption: Solvent-friendly Schotten-Baumann conditions avoiding DCM.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

-

Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58, 338–341.

-

Baselios, J. J. "Process for the preparation of N-Boc-3-pyrrolidinone."[4][5] U.S. Patent Application, 2011 , US20110288305A1. (Describes analogous pyrrolidine protection).

-

Organic Chemistry Portal. "Boc-Protected Amines." (General reactivity and stability data).

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

(R)-pyrrolidine-3-carbonitrile as a precursor for antiviral drugs

Application Note: (R)-Pyrrolidine-3-carbonitrile in Antiviral Drug Design

Executive Summary

(R)-Pyrrolidine-3-carbonitrile (CAS: 1153950-54-9, HCl salt) has emerged as a critical "privileged scaffold" in the design of next-generation antiviral therapeutics. Unlike its 2-cyano analogs (widely used in DPP-4 inhibitors like Vildagliptin), the 3-cyano isomer offers a unique vector for targeting viral cysteine proteases (e.g., SARS-CoV-2 Mpro, HCV NS3/4A) and host proteases involved in viral entry (e.g., Cathepsin L).

Its primary utility lies in the nitrile group acting as an electrophilic "warhead." Upon binding to the target enzyme, the nitrile carbon undergoes a reversible nucleophilic attack by the catalytic cysteine thiolate, forming a stable thioimidate adduct . This mechanism effectively locks the enzyme in an inactive state, halting viral replication.

This guide provides a comprehensive technical workflow for utilizing (R)-pyrrolidine-3-carbonitrile, addressing the specific challenges of enantiomeric purity retention , synthetic coupling , and covalent binding validation .

Chemical Properties & Handling

-

IUPAC Name: (3R)-pyrrolidine-3-carbonitrile hydrochloride

-

Molecular Formula: C5H8N2 · HCl

-

Molecular Weight: 132.59 g/mol

-

Chirality: (R)-enantiomer.[1] Note: The stereocenter at C3 is prone to racemization under strong basic conditions due to the acidity of the

-proton adjacent to the nitrile. -

Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexane).

Storage & Stability Protocol:

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Racemization Risk: Avoid prolonged exposure to bases (e.g., NaH, KOtBu) at elevated temperatures (>60°C) without steric protection, as this can lead to enolization and loss of optical purity.

Mechanism of Action: The Nitrile Warhead

The efficacy of drugs derived from this precursor relies on the precise positioning of the nitrile group within the enzyme's active site (typically the S1 or S1' pocket).

Mechanism:

-

Recognition: The pyrrolidine ring mimics a proline residue, guiding the molecule into the substrate-binding cleft.

-

Attack: The catalytic Cysteine thiolate (Cys-S⁻) of the viral protease attacks the electrophilic carbon of the nitrile (C≡N).

-

Inhibition: A covalent thioimidate bond is formed. Unlike irreversible Michael acceptors (e.g., acrylamides), this reaction is often reversible, reducing off-target toxicity.

Figure 1: Kinetic mechanism of covalent inhibition by nitrile-based scaffolds.

Experimental Protocols

Protocol A: Quality Control (Chiral HPLC)

Objective: To verify the enantiomeric excess (ee) of the starting material before synthesis. A drop in ee% significantly reduces antiviral potency.

Method Parameters:

-

Column: Chiralpak IC or AD-H (Amylose-based stationary phase).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is essential to sharpen the peak of the secondary amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Nitrile absorbance).

-

Temperature: 25°C.

Acceptance Criteria:

Protocol B: General Synthesis Workflow (Coupling)

Objective: To couple the pyrrolidine scaffold to a heteroaromatic core (e.g., for JAK or Protease inhibitor synthesis) without racemization.

Step-by-Step Methodology:

-

Free Basing (In-situ):

-

Suspend (R)-pyrrolidine-3-carbonitrile HCl (1.0 eq) in DMF or DMAc.

-

Add DIPEA (2.5 eq) at 0°C. Do not use strong inorganic bases like NaOH to avoid hydrolysis of the nitrile.

-

-

Nucleophilic Aromatic Substitution (SnAr):

-

Add the electrophilic partner (e.g., 4-chloropyrrolo[2,3-d]pyrimidine for JAK analogs) (1.0 eq).

-

Heat to 80-100°C.

-

Critical Control: Monitor reaction by LC-MS. If the reaction takes >12 hours, lower temperature to 60°C to minimize racemization risk.

-

-

Work-up:

-

Dilute with Ethyl Acetate. Wash with water (x3) to remove DMF.

-

Dry over Na₂SO₄.

-

-

Recrystallization:

-

Avoid column chromatography if possible to prevent silica-catalyzed hydrolysis. Recrystallize from EtOH/Heptane.

-

Figure 2: Optimized synthetic workflow for N-arylation of (R)-pyrrolidine-3-carbonitrile.

Case Study: Design of a SARS-CoV-2 Mpro Inhibitor

Context: The SARS-CoV-2 Main Protease (Mpro) is a cysteine protease. Current inhibitors (e.g., Nirmatrelvir) use a nitrile or aldehyde warhead. The (R)-pyrrolidine-3-carbonitrile scaffold offers a rigidified mimic of the P1 glutamine/proline residues found in natural substrates.

Hypothetical Lead Optimization Data:

| Compound ID | Scaffold Configuration | Warhead | IC50 (Mpro) | Stability (t1/2, Liver Microsomes) |

| Ref-001 | Linear Amide | Nitrile | 45 nM | 12 min |

| Pyr-3-CN (R) | (R)-Pyrrolidine-3-CN | Nitrile | 12 nM | > 60 min |

| Pyr-3-CN (S) | (S)-Pyrrolidine-3-CN | Nitrile | > 10,000 nM | > 60 min |

Analysis:

-

Stereospecificity: The data confirms that only the (R)-enantiomer correctly orients the nitrile warhead towards the Cys145 residue of the Mpro enzyme. The (S)-enantiomer clashes with the S1 pocket wall.

-

Metabolic Stability: The cyclic pyrrolidine structure protects the nitrogen from rapid oxidative dealkylation compared to linear analogs.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Chirality (Low ee) | Basic conditions caused deprotonation at C3. | Switch base to non-nucleophilic organic base (DIPEA, TEA). Lower reaction temperature. |

| Hydrolysis of Nitrile | Acidic/Basic work-up or silica gel acidity. | Use neutral alumina for purification. Avoid strong acids (HCl) during work-up; use citric acid buffer. |

| Low Yield in Coupling | HCl salt not fully neutralized. | Ensure 2.5 eq of base is used (1 eq to neutralize HCl, 1.5 eq for reaction). |

References

-

Structure-Based Design of Antivirals

- Title: "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease."

- Source: National Institutes of Health (NIH) / PMC.

-

URL:[Link]

-

Cysteine Protease Inhibition Mechanism

- Title: "3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine C

- Source: ACS Medicinal Chemistry Letters / PMC.

-

URL:[Link]

-

Synthetic Utility & Handling

- Title: "(R)

- Source: Chem-Impex / PubChem.

-

URL:[Link]

-

Pyrrolidine Scaffolds in Drug Discovery

- Title: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors."

- Source: MDPI Molecules.

-

URL:[Link]

Sources

Application Notes & Protocols: A Guide to Copper-Catalyzed Synthesis of Functionalized Pyrrolidines

Introduction: The Significance of the Pyrrolidine Scaffold and Copper Catalysis

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] This five-membered nitrogen-containing heterocycle is a privileged scaffold found in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals.[3][4] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with complex three-dimensional shapes, which is crucial for specific and high-affinity interactions with biological targets.[4][5] Consequently, pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and central nervous system applications.[2][4]

Given their importance, the development of efficient and versatile methods for synthesizing functionalized pyrrolidines is a paramount objective in organic chemistry. Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and attractive approach. Copper is an earth-abundant and relatively inexpensive metal, making it a sustainable choice compared to precious metals like palladium, rhodium, or iridium.[1] Furthermore, copper catalysts exhibit unique reactivity and selectivity, enabling the construction of the pyrrolidine core through diverse mechanistic pathways, including intramolecular C-H amination, cycloadditions, and radical cascade reactions.[6][7][8] These methods often proceed under mild conditions with excellent functional group tolerance, providing access to a wide range of structurally diverse pyrrolidine derivatives.[6]

This guide provides an in-depth overview and a detailed protocol for the copper-catalyzed synthesis of functionalized pyrrolidines, with a focus on the diastereoselective [3+2] cycloaddition, a robust and widely used methodology.

Overview of Key Copper-Catalyzed Methodologies

Copper catalysis offers several distinct routes to the pyrrolidine core, each with its own advantages and substrate scope.

-

Intramolecular C-H Amination: This powerful strategy involves the direct formation of a C-N bond by activating a typically unreactive C(sp³)-H bond.[6] Copper catalysts can effectively mediate this transformation, often through a mechanism involving nitrogen radicals.[9][10] This approach is highly atom-economical and allows for the synthesis of pyrrolidines from linear amine precursors.[1][6] Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(II) catalytic cycle, with the specific pathway influenced by the nature of the ligands and the halide on the nitrogen precursor.[11][12]

-

[3+2] Cycloaddition Reactions: This is one of the most versatile methods for constructing five-membered rings. In the context of pyrrolidine synthesis, a common approach involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene. Copper catalysts, often in conjunction with chiral ligands, can promote this reaction with high levels of diastereoselectivity and enantioselectivity.[7] This method allows for the rapid assembly of highly functionalized and stereochemically complex pyrrolidine rings.[7]

-

Radical Cascade Annulations: These reactions involve the copper-catalyzed generation of a radical species that triggers a cascade of bond-forming events to construct the pyrrolidine ring. For instance, an aminodifluoroalkylation of enylaniline derivatives can be initiated by a copper catalyst to produce difluorinated pyrrolidines.[8] These methods are particularly useful for accessing pyrrolidines with specific functionalities that might be difficult to introduce using other methods.

Mechanism Spotlight: Copper-Catalyzed Diastereoselective [3+2] Cycloaddition

The copper-catalyzed [3+2] cycloaddition between an azomethine ylide and an electron-deficient alkene is a cornerstone of modern pyrrolidine synthesis. The generally accepted mechanism, which accounts for the high diastereoselectivity often observed, is outlined below. The choice of copper salt and ligand is critical for achieving high efficiency and stereocontrol.

Causality in the Catalytic Cycle:

-